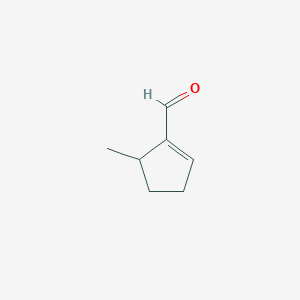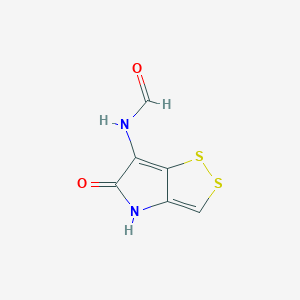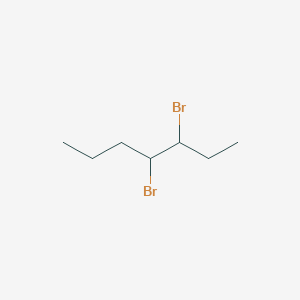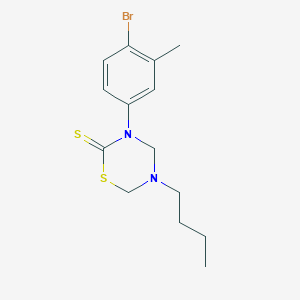![molecular formula C11H12N4OS B14716940 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one CAS No. 13137-99-0](/img/structure/B14716940.png)
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is an organic compound that features a tetrazole ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a butanone derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- 1-Cyclohexyl-4-(1-phenyl-5-tetrazolyl)thio-1-butanone
- 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is unique due to its combination of a tetrazole ring, a phenyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
13137-99-0 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H12N4OS/c1-9(16)7-8-17-11-12-13-14-15(11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
WEBYDXHPJADMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)










![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)

